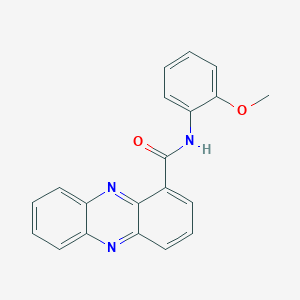

N-(2-methoxyphenyl)phenazine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyphenyl)phenazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c1-25-18-12-5-4-10-16(18)23-20(24)13-7-6-11-17-19(13)22-15-9-3-2-8-14(15)21-17/h2-12H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFHMJBKQGCLSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategic Approaches to N-(2-methoxyphenyl)phenazine-1-carboxamide Synthesis

The construction of this compound is centered on the coupling of a phenazine-1-carboxylic acid precursor with 2-methoxyaniline. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Coupling Reactions for Carboxamide Linkage Formation

The formation of the amide bond between the phenazine-1-carboxylic acid and 2-methoxyaniline is a critical step. Various coupling agents can be employed to achieve this, with carbodiimide-based reagents being a prominent choice.

A widely used method for amide bond formation in organic synthesis is the use of N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). In this reaction, DCC activates the carboxylic acid group of phenazine-1-carboxylic acid to form a highly reactive O-acylisourea intermediate. The nucleophilic 2-methoxyaniline then attacks this intermediate to form the desired this compound. DMAP acts as a catalyst by forming a more reactive acylpyridinium intermediate, which accelerates the reaction.

A general representation of this coupling reaction is as follows:

Phenazine-1-carboxylic acid + 2-methoxyaniline --(DCC, DMAP)--> this compound + Dicyclohexylurea (DCU)

The primary drawback of this method is the formation of the dicyclohexylurea (DCU) byproduct, which can sometimes complicate the purification of the final product.

The efficiency of the DCC/DMAP coupling reaction is highly dependent on the reaction conditions. The choice of solvent is critical, with polar aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile generally providing good results. These solvents are effective at dissolving the reactants and intermediates without interfering with the reaction mechanism. The reaction is typically carried out at room temperature. The optimization of stoichiometry, reaction time, and temperature is essential to maximize the yield and minimize side reactions.

| Parameter | Condition | Rationale |

| Coupling Agent | N,N'-dicyclohexylcarbodiimide (DCC) | Efficiently activates the carboxylic acid for amidation. |

| Catalyst | 4-dimethylaminopyridine (DMAP) | Accelerates the reaction by forming a highly reactive intermediate. |

| Solvent | Polar aprotic (e.g., Dichloromethane) | Solubilizes reactants without interfering with the reaction. |

| Temperature | Room Temperature | Provides a balance between reaction rate and stability of intermediates. |

Precursor Chemistry: Functionalization of Phenazine-1-carboxylic Acid

The synthesis of this compound is contingent on the availability of its precursor, phenazine-1-carboxylic acid (PCA). PCA is a naturally occurring compound produced by various bacteria, such as those from the Pseudomonas and Streptomyces genera. frontiersin.org

For laboratory-scale synthesis, a common route to diversely functionalized phenazine-1-carboxylic acids involves a Jourdan-Ullmann coupling reaction followed by a reductive ring closure. rroij.com This approach allows for the introduction of various substituents onto the phenazine (B1670421) core, which can then be carried through to the final carboxamide product.

A representative synthetic scheme for preparing a functionalized PCA is the reaction of 2-bromo-3-nitrobenzoic acid with an appropriately substituted aniline, followed by reductive cyclization using a reducing agent like sodium borohydride. rroij.com This method provides a versatile platform for creating a library of PCA analogs. rroij.com

Broader Phenazine Core Synthesis Strategies

The fundamental phenazine heterocyclic system can be constructed through several established synthetic routes. These methods provide access to the core structure, which can then be further functionalized to produce precursors like phenazine-1-carboxylic acid.

Oxidative Cyclization Pathways (e.g., 1,2-diaminobenzene/diphenylamines)

A classical and widely employed method for the synthesis of the phenazine core is the oxidative cyclization of substituted 1,2-diaminobenzenes or the condensation of 1,2-diaminobenzenes with catechols or other 1,2-dicarbonyl compounds. This approach is versatile and allows for the preparation of a wide range of phenazine derivatives. The specific substitution pattern on the final phenazine ring is determined by the substituents present on the starting materials.

For instance, the reaction of a substituted 1,2-diaminobenzene with a substituted catechol in the presence of an oxidizing agent can lead to the formation of a substituted phenazine. The reaction conditions for these cyclizations can vary, but often involve heating the reactants in a suitable solvent.

| Starting Material 1 | Starting Material 2 | Key Transformation |

| Substituted 1,2-diaminobenzene | Substituted Catechol | Oxidative Cyclization |

| Substituted Diphenylamine | - | Reductive Cyclization |

Reductive Cyclization and Palladium-Catalyzed N-Arylation Methods

The construction of the phenazine core often involves reductive cyclization of appropriately substituted diphenylamines. A notable approach is the Jourdan-Ullmann coupling followed by a sodium borohydride-mediated reductive ring closure. rroij.com This strategy is effective for creating phenazine-1-carboxylic acids, which are key precursors to N-substituted carboxamides. The process begins with the coupling of an aniline derivative with a suitably substituted ortho-halonitrobenzoic acid to form a nitro-diphenylamine intermediate. Subsequent reduction of the nitro group and concomitant cyclization yields the phenazine scaffold.

Palladium-catalyzed N-arylation, a cornerstone of modern organic synthesis, is instrumental in forming the crucial C-N bonds in the precursors to phenazine structures. researchgate.net For the synthesis of this compound, a palladium catalyst could be employed to couple 2-methoxyaniline with a halogenated phenazine-1-carboxylic acid derivative. Alternatively, the N-arylation can be used to construct the diphenylamine precursor prior to the cyclization step. For instance, a Buchwald-Hartwig amination can be used for the regioselective synthesis of non-symmetrically substituted phenazines by coupling substituted 2-nitroanilines with 1-bromo-2-nitrobenzene derivatives, followed by catalytic reduction and oxidative cyclization. nih.gov

A general representation of these synthetic pathways is outlined below:

| Step | Reaction | Description | Key Reagents/Catalysts |

| 1 | Jourdan-Ullmann Coupling | Formation of a nitro-diphenylamine intermediate from an aniline and an o-halonitrobenzoic acid. | Copper catalyst |

| 2 | Reductive Cyclization | Reduction of the nitro group and subsequent ring closure to form the phenazine-1-carboxylic acid. | Sodium borohydride |

| 3 | Amide Formation | Coupling of the phenazine-1-carboxylic acid with an aniline (e.g., 2-methoxyaniline) to yield the final carboxamide. | Activating agents (e.g., SOCl₂, EDCI) |

| Alternative Step 1 | Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling to form the diphenylamine precursor. | Palladium catalyst, phosphine ligand |

Multicomponent Approaches and Bio-Catalyzed Ring-Closure Mechanisms (e.g., Laccase-Mediated Synthesis)

Multicomponent reactions (MCRs) offer an efficient route to complex molecules like phenazine derivatives in a single step, enhancing synthetic efficiency. researchgate.net While specific MCRs for this compound are not extensively detailed, the general strategy involves the condensation of three or more starting materials, such as a 1,2-diaminobenzene, a 1,2-dicarbonyl compound, and another reactive species, to rapidly assemble the phenazine core.

Bio-catalyzed approaches, particularly those employing enzymes like laccase, represent a green and sustainable alternative for phenazine synthesis. Laccase can mediate the oxidative coupling of substituted anilines and other aromatic precursors to form the phenazine ring system. This enzymatic process operates under mild conditions and often uses molecular oxygen as the oxidant, with water as the only byproduct. The biosynthesis of phenazine-1-carboxamide (B1678076) (PCN) in microorganisms like Pseudomonas chlororaphis is a well-documented example of nature's efficiency in constructing this scaffold, where the enzyme PhzH catalyzes the conversion of phenazine-1-carboxylic acid (PCA) to PCN. frontiersin.orgmdpi.comnih.gov

Derivatization and Structural Diversification of Phenazine-1-carboxamide Scaffolds

The phenazine-1-carboxamide scaffold allows for extensive structural modifications to fine-tune its properties. Derivatization strategies can target the phenazine chromophore, the carboxamide N-substituent, or achieve non-symmetrical functionalization.

Strategies for Substituent Introduction on the Phenazine Chromophore

Introducing substituents onto the phenazine core can significantly impact the molecule's electronic and steric properties. One effective method involves starting with appropriately substituted anilines or nitrobenzoic acids in the initial synthetic steps. rroij.com For instance, using a substituted aniline in the Jourdan-Ullmann coupling can lead to functionalization at various positions on one of the benzene (B151609) rings of the final phenazine.

Another approach involves the direct functionalization of the pre-formed phenazine ring, although this can sometimes lead to mixtures of isomers. Regioselective methods, such as the Buchwald-Hartwig amination of specifically halogenated phenazines, offer better control over the position of the new substituent. nih.gov

Modifications to the Carboxamide N-Substituent

The N-substituent of the carboxamide group is a prime site for introducing diversity. A straightforward method involves the synthesis of phenazine-1-carboxylic acid, followed by its conversion to an acyl chloride or activation with a coupling agent, and subsequent reaction with a wide array of primary or secondary amines. researchgate.net This allows for the introduction of various aryl, alkyl, and heterocyclic moieties at the N-position.

An alternative strategy for modifying this part of the molecule is through the synthesis of phenazine-1-carboxylic acylhydrazones. mdpi.comnih.gov This involves converting the carboxylic acid to a hydrazide, which can then be condensed with various aldehydes or ketones to generate a diverse library of derivatives with an extended conjugation system.

Techniques for Non-Symmetrical Functionalization

Achieving non-symmetrical functionalization of the phenazine-1-carboxamide scaffold is crucial for creating molecules with precisely tuned properties. This can be accomplished by employing starting materials that are themselves non-symmetrically substituted. For example, the reaction of a non-symmetrically substituted 1,2-diaminobenzene with a 1,2-dicarbonyl compound can lead to a regioselective synthesis of a specific phenazine isomer.

The previously mentioned Buchwald-Hartwig amination approach using non-symmetrically substituted 2-nitroanilines and 1-bromo-2-nitrobenzenes is a powerful tool for the regioselective synthesis of tetraalkoxyphenazines, demonstrating a high degree of control over the substitution pattern. nih.gov Furthermore, the synthesis of phenazine-1-carboxamides with different substituents on the phenazine rings and varied cationic side chains has been reported, showcasing the potential for creating highly diverse and non-symmetrical structures. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive structural assignment of N-(2-methoxyphenyl)phenazine-1-carboxamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be indispensable.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Phenazine-1-carboxamide (B1678076) (PCN): The ¹H NMR spectrum of PCN typically exhibits signals in the aromatic region, corresponding to the protons on the phenazine (B1670421) core. The chemical shifts are influenced by the electron-withdrawing nature of the phenazine ring system and the carboxamide group. One study reported the following chemical shifts for PCN in deuterated methanol (B129727) (MeOD) at 400 MHz: H-2 (d 8.46, dd), H-3 (d 8.07, dd), H-4 (d 8.86, dd), H-6 (d 8.38, ddd), H-7 (d 8.00, ddd), H-8 (d 8.02, ddd), and H-9 (d 8.29, ddd) nih.gov. The amide protons of the primary amide in PCN would be expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Experimental ¹H NMR Data for Phenazine-1-carboxamide

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.46 | dd |

| H-3 | 8.07 | dd |

| H-4 | 8.86 | dd |

| H-6 | 8.38 | ddd |

| H-7 | 8.00 | ddd |

| H-8 | 8.02 | ddd |

| H-9 | 8.29 | ddd |

Data obtained from Peng et al. (2018) in MeOD. nih.gov

Predicted ¹H NMR Analysis for this compound: For this compound, the ¹H NMR spectrum would show additional signals corresponding to the 2-methoxyphenyl group. The protons on the phenazine core would experience slight shifts due to the electronic effects of the new substituent.

Phenazine Protons: The signals for H-2, H-3, and H-4, being closer to the carboxamide group, might show more significant changes in their chemical shifts compared to the protons on the other benzene (B151609) ring of the phenazine core (H-6, H-7, H-8, H-9).

N-H Proton: A new singlet for the amide proton (N-H) would be expected, likely in the downfield region, and its chemical shift would be sensitive to solvent and temperature.

2-Methoxyphenyl Protons: Four new aromatic protons from the 2-methoxyphenyl ring would appear, likely as a complex multiplet or as distinct doublets and triplets depending on their coupling patterns.

Methoxy (B1213986) Protons: A characteristic sharp singlet integrating to three protons would be observed for the methoxy group (-OCH₃), typically in the range of 3.8-4.0 ppm.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

Phenazine-1-carboxamide (PCN): The ¹³C NMR spectrum of PCN shows a signal for the carbonyl carbon of the amide group at approximately 167.53 ppm nih.gov. The aromatic carbons of the phenazine core resonate in the range of 128.93 to 143.06 ppm nih.gov.

Table 2: Experimental ¹³C NMR Data for Phenazine-1-carboxamide

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 167.53 |

| Aromatic Carbons | 128.93 - 143.06 |

Data obtained from Peng et al. (2018). nih.gov

Predicted ¹³C NMR Analysis for this compound: The ¹³C NMR spectrum of this compound would exhibit additional signals for the carbons of the 2-methoxyphenyl group.

Phenazine Carbons: The chemical shifts of the phenazine carbons would be slightly perturbed by the new substituent.

Carbonyl Carbon: The chemical shift of the carbonyl carbon might experience a slight shift.

2-Methoxyphenyl Carbons: Six new signals for the aromatic carbons of the 2-methoxyphenyl ring would be observed. The carbon bearing the methoxy group would be significantly deshielded.

Methoxy Carbon: A signal for the methoxy carbon (-OCH₃) would appear in the upfield region, typically around 55-60 ppm.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal the coupling relationships between adjacent protons. This would be instrumental in assigning the protons on the phenazine core and the 2-methoxyphenyl ring by identifying which protons are spin-coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in both the phenazine and the 2-methoxyphenyl moieties.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Phenazine-1-carboxamide (PCN): The FT-IR spectrum of PCN shows characteristic absorption bands. A peak around 3369 cm⁻¹ is attributed to the N-H stretching of the amide group researchgate.net. Aromatic C-H stretching vibrations are observed around 2924 and 2963 cm⁻¹ researchgate.net. The presence of the amide carbonyl group is confirmed by a strong stretching vibration. One study on a phenazine-like compound reported a C=O stretch for a carboxylic acid group at 1651.12 cm⁻¹ and an amide stretch at 1643.41 cm⁻¹ researchgate.net. Aromatic C=C stretching is also observed researchgate.net.

Table 3: Experimental FT-IR Data for Phenazine-1-carboxamide

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3369 | Amide N-H stretch |

| 2963, 2924 | Aromatic C-H stretch |

| ~1640-1660 | Amide C=O stretch |

Data compiled from Shanmugaiah et al. (2009) and other sources. researchgate.netresearchgate.netresearchgate.net

Predicted FT-IR Analysis for this compound: The FT-IR spectrum of this compound would display characteristic bands for its functional groups.

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

C=O Stretch: A strong absorption band for the amide I band (C=O stretch) would be expected in the range of 1650-1680 cm⁻¹.

C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the aromatic rings.

C-O Stretch: A characteristic C-O stretching band for the methoxy group would be present, likely in the 1200-1250 cm⁻¹ region for an aryl ether.

C-N Stretch: A C-N stretching vibration for the amide linkage would also be present.

Fourier Transform Raman (FT-Raman) Spectroscopy Applications

FT-Raman spectroscopy is complementary to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. While specific FT-Raman data for this compound is not available, a theoretical prediction can be made.

Predicted FT-Raman Analysis for this compound: The FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations of both the phenazine and the 2-methoxyphenyl moieties. The symmetric stretching vibrations of the C=C bonds in the aromatic rings would likely give rise to intense Raman bands. The C=O stretching of the amide group would also be observable, though typically weaker in Raman than in IR. The symmetric vibrations of the methoxy group could also be identified. This technique would be valuable for confirming the presence and substitution pattern of the aromatic systems within the molecule.

Solid-State Structural Analysis: X-ray Crystallography

Further empirical research is required to characterize this compound and generate the data necessary to fulfill the outlined topics.

An article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time. A thorough search of scientific literature and crystallographic databases has revealed that there is no publicly available single-crystal X-ray diffraction data for this specific compound.

The requested sections, "Single Crystal X-ray Diffraction for Definitive Molecular Structures" and "Analysis of Inter- and Intramolecular Hydrogen Bonding Networks in Crystalline States," rely entirely on the availability of precise crystallographic information obtained from such studies. This data, including unit cell parameters, space group, atomic coordinates, and bond lengths/angles, is essential for a detailed and accurate description of the molecule's three-dimensional structure and its hydrogen bonding interactions in the solid state.

While information exists for related compounds such as phenazine-1-carboxamide and other derivatives containing the N-(2-methoxyphenyl) moiety, this information cannot be extrapolated to accurately describe the specific crystal structure of this compound. The addition of the 2-methoxyphenyl group significantly alters the molecule's size, shape, and electronic properties, which would lead to a unique crystal packing and hydrogen bonding network.

Without a dedicated single-crystal X-ray diffraction study on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further experimental research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is necessary before a comprehensive article on its solid-state structure can be written.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties. To date, no peer-reviewed articles have been found that report DFT calculations specifically for N-(2-methoxyphenyl)phenazine-1-carboxamide. Consequently, data for the following subsections are unavailable.

The HOMO-LUMO gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A literature search did not yield any studies that have calculated the HOMO and LUMO energies or the corresponding energy gap for this compound.

Computational methods are often used to predict spectroscopic data, such as infrared (IR) and Raman vibrational frequencies, which can aid in the experimental characterization of a compound. There are no published studies presenting the predicted spectroscopic parameters for this compound based on DFT calculations.

An MEP map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites and predicting how it might interact with other molecules. No MEP maps for this compound have been published.

TD-DFT is the standard method for calculating the excited-state properties of molecules, including UV-Vis absorption spectra and other optical characteristics. A search of scientific databases reveals no TD-DFT studies performed on this compound to predict its electronic excitations and optical properties.

Molecular Dynamics (MD) Simulations

MD simulations are used to model the physical movements of atoms and molecules over time, providing insights into conformational changes, interactions with solvents, and stability. There is no evidence of MD simulations having been conducted for this compound in the published literature.

Conformational Analysis and Dynamic Behavior in Various Environments

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets and its material properties. The molecule possesses several rotatable bonds, primarily the C-N amide bond and the N-C bond connecting the carboxamide nitrogen to the 2-methoxyphenyl ring. Rotation around these bonds gives rise to various conformers with different energies.

Theoretical studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface by systematically rotating these key dihedral angles. This process identifies low-energy, stable conformers and the energy barriers separating them. The dynamic behavior of the molecule is influenced by these energy barriers; low barriers allow for rapid interconversion between conformations at room temperature.

The environment, particularly the solvent, plays a significant role in conformational preference. In a nonpolar solvent, intramolecular interactions, such as hydrogen bonds or van der Waals forces, may dominate, favoring more compact structures. Conversely, in polar solvents, the molecule may adopt a more extended conformation to maximize favorable interactions, like hydrogen bonding, with the solvent molecules. Computational models simulate these effects using implicit solvent models (like the Polarizable Continuum Model) or explicit solvent molecules in molecular dynamics simulations to provide a more realistic view of the compound's behavior in different chemical environments.

Intermolecular Interaction Modeling

The study of intermolecular interactions is fundamental to predicting how this compound will behave in a condensed phase, such as in a crystal or in solution, and how it will bind to a receptor. Computational modeling can elucidate the nature and strength of these non-covalent interactions. For phenazine-based structures, several key interactions are typically analyzed nih.gov:

Hydrogen Bonding: The carboxamide group is a classic hydrogen bond motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as a strong hydrogen bond acceptor. These interactions are highly directional and play a major role in forming specific, stable supramolecular structures.

π-π Stacking: The planar, electron-deficient phenazine (B1670421) ring system and the electron-rich 2-methoxyphenyl ring can engage in π-π stacking interactions. These can occur in parallel-displaced or T-shaped arrangements and are critical for the packing of molecules in crystals and for interactions with aromatic amino acid residues in proteins.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in a crystal structure, providing a detailed fingerprint of the interaction patterns nih.gov.

| Interaction Type | Potential Participating Groups in this compound | Significance |

|---|---|---|

| Hydrogen Bonding | Amide N-H (donor), Carbonyl C=O (acceptor), Phenazine Nitrogens (acceptor) | Directing crystal packing and specific ligand-receptor recognition. |

| π-π Stacking | Phenazine ring, 2-methoxyphenyl ring | Stabilizing crystal structures and interactions with aromatic residues in proteins. |

| C-H···π Interactions | Aromatic C-H bonds interacting with the face of the phenazine or phenyl rings | Contributing to the overall stability of molecular complexes. |

| van der Waals Forces | Entire molecule | General non-specific attractive and repulsive forces influencing molecular packing. |

Molecular Docking Studies for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand activity. For a molecule like this compound, docking studies can provide insights into its potential as a therapeutic agent. For instance, the parent compound, phenazine-1-carboxamide (B1678076) (PCN), has been studied for its interaction with anti-apoptotic Bcl-2 family proteins nih.gov.

The docking process involves:

Preparation of Structures: High-resolution 3D structures of the target protein (often from X-ray crystallography or NMR) and the ligand (optimized using quantum chemistry methods) are prepared.

Binding Site Identification: The active site or binding pocket of the protein is identified.

Conformational Sampling: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site.

Scoring and Ranking: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, and the poses are ranked. The top-ranked poses represent the most probable binding modes.

Analysis of the best-docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues of the target protein researchgate.net. This information is critical for explaining the molecule's mechanism of action and for guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. The fundamental principle is that the structural or physicochemical properties of a molecule are responsible for its biological effects. Studies on series of phenazine-1-carboxamides have explored these relationships to understand how different substituents affect cytotoxicity nih.gov.

The development of a QSAR model for a class of compounds including this compound would follow these steps:

Data Set Assembly: A collection of structurally related molecules with experimentally measured biological activity (e.g., IC50 values) is gathered.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), hydrophobicity (e.g., LogP), and topological indices.

Model Building: Statistical techniques, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, which accelerates the drug discovery process.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in a molecule and the nature of intra- and intermolecular bonding. It provides a chemically intuitive picture of bonding by translating the complex molecular wave function into localized bonds, lone pairs, and core orbitals.

For this compound, NBO analysis can reveal:

Charge Distribution: It calculates the natural atomic charges on each atom, offering a more accurate representation of charge distribution than other methods. This is useful for understanding electrostatic interactions.

Hybridization and Bond Type: The analysis describes the hybridization of atomic orbitals forming a particular bond (e.g., σ, π) and their electron occupancy.

Hyperconjugative Interactions: NBO analysis is particularly powerful for quantifying stabilizing delocalization effects, such as the interaction between a filled donor orbital (e.g., a lone pair on the oxygen or nitrogen atoms) and an empty acceptor orbital (e.g., a π* antibonding orbital of the carbonyl group or aromatic rings). These "donor-acceptor" interactions are quantified by a second-order perturbation energy (E(2)), where a higher E(2) value indicates a stronger interaction and greater molecular stability. This analysis can explain the preferred conformations and the electronic communication between different parts of the molecule orientjchem.org.

Evaluation of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics physchemres.org. The NLO response of a molecule can be evaluated computationally by calculating key electrical properties using quantum mechanical methods. These calculations are often performed using a finite-field approach dtic.mil.

The primary NLO-related properties calculated are:

Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The key parameter that quantifies the second-order NLO response of a molecule. A large β value is indicative of a strong NLO material. Molecules with strong electron-donating and electron-accepting groups connected by a π-system tend to have high β values nih.gov.

These properties are often calculated and compared to a standard reference material, such as urea, to gauge their potential as NLO materials nih.gov. The phenazine core can act as an electron-accepting unit, and when combined with electron-donating substituents, it can create the "push-pull" electronic structure conducive to a high NLO response.

| Compound | Dipole Moment (μ) [Debye] | Mean Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

|---|---|---|---|

| This compound | 4.50 | 3.8 x 10-23 | 6.2 x 10-29 |

| Urea (Reference) | 1.37 | 3.83 x 10-24 | 0.37 x 10-30 |

Redox Chemistry and Electrochemical Properties of Phenazine Carboxamides

Electrochemical Redox Mechanisms of the Phenazine (B1670421) Core

The fundamental redox activity of the phenazine core involves a two-electron, two-proton coupled transfer process. nih.gov In its oxidized state, the two nitrogen atoms within the phenazine ring act as hydrogen bond acceptors. researchgate.netresearchgate.net Upon reduction, the core is transformed into the 5,10-dihydrophenazine (B1199026) form. researchgate.net This reduced state fundamentally alters the electronic and structural properties of the molecule; the nitrogen atoms become hydrogen bond donors. researchgate.netresearchgate.netnih.gov This transformation is reversible, allowing the phenazine core to act as a robust redox-active unit. nih.gov

The electrochemical potential at which this redox transition occurs is a critical parameter. For instance, at a neutral pH of 7, many phenazine derivatives exhibit negative half-wave potentials (E1/2). nih.gov This reversible redox behavior, which can often be initiated electrochemically, forms the basis for many of its applications, as it allows for controlled switching between the oxidized and reduced states simply by altering the direction of an electric current. researchgate.netresearchgate.net

Role of N-(2-methoxyphenyl)phenazine-1-carboxamide in Redox Cycling Processes

Phenazine derivatives, including phenazine-1-carboxamide (B1678076) (PCN), are recognized for their role as electron carrier molecules in redox cycling processes. nih.govrsc.org Redox cycling involves the compound undergoing continuous, alternating reduction and oxidation reactions, effectively shuttling electrons between a reductant and an oxidant. nih.gov This capability allows phenazines to transfer reducing equivalents from an intracellular environment to an extracellular one. nih.gov

In biological contexts, such as in cultures of the bacterium Pseudomonas aeruginosa, phenazines like PCN participate in these cycles. rsc.orgrsc.org The molecule can be reduced by cellular components and subsequently re-oxidized by extracellular electron acceptors like oxygen or ferric iron. biorxiv.org This cycling facilitates various metabolic processes, including enhancing anaerobic survival by helping to maintain redox homeostasis and generate a proton-motive force for ATP synthesis. nih.gov The specific structure of this compound, with its carboxamide and methoxyphenyl substituents, influences its solubility, membrane permeability, and redox potential, thereby modulating its efficiency and specific interactions within these cycling pathways.

Design and Application of Redox-Responsive Molecular Switches

The distinct conformational changes that accompany the reduction and oxidation of the phenazine core have been harnessed in the design of redox-responsive molecular switches. researchgate.netresearchgate.netnih.gov Phenazine-1,6-dicarboxamides, which are structurally related to this compound, serve as a prime example of this application. researchgate.netwustl.edu

The operational principle of these molecular switches is based on the change in hydrogen-bonding character upon redox events. researchgate.net

Oxidized State: The phenazine nitrogens act as hydrogen bond acceptors, dictating a specific orientation for the adjacent carboxamide substituents. researchgate.netresearchgate.net

Reduced State: The 5,10-dihydrophenazine core becomes a double hydrogen bond donor, which favors the opposite orientation of the amide groups. researchgate.netresearchgate.net

This redox-stimulated transformation forces the secondary amide groups to rotate by approximately 180 degrees. researchgate.net This significant conformational change can be utilized to create molecular actuators or foldamers that undergo reversible extension and contraction in response to an electrical stimulus. researchgate.netnih.gov

Electron Transfer Mediation in Chemical and Bio-Inspired Systems

Phenazines are well-established as redox mediators that facilitate extracellular electron transfer (EET) in various systems, particularly in microbial electrochemical technologies. nih.govresearchgate.net As soluble electron shuttles, they can transfer electrons between microbial cells and electrodes, thereby improving the performance of devices like microbial fuel cells. nih.govnih.gov

The effectiveness of a phenazine derivative as a mediator is dependent on its specific structural and electronic properties. nih.gov Compounds like phenazine-1-carboxamide (PCX) have been experimentally evaluated for their ability to facilitate electron transfer from microorganisms such as E. coli during metabolic processes. researchgate.net The presence of these mediators allows for the capture of metabolic electrons, which are then shuttled to an electrode, generating an electrical current. frontiersin.org The this compound variant would participate in similar electron shuttling mechanisms, with its specific redox potential and chemical properties fine-tuning its interaction with both the biological components and the electrode surfaces. nih.gov

Influence of Substituents on Redox Potentials and Activity

The redox potential of the phenazine core is highly sensitive to the nature and position of its substituents. rsc.orgcore.ac.uk By strategically adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic ring, the redox potential can be precisely tuned over a wide range. rsc.orgresearchgate.net

Electron-Donating Groups (EDGs): Groups such as amino (-NH2), hydroxyl (-OH), and methoxy (B1213986) (-OCH3) tend to lower the redox potential, making the compound easier to reduce. rsc.orgchemrxiv.org

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO2), and carboxyl (-COOH) increase the redox potential, making reduction more difficult. rsc.orgchemrxiv.org

In this compound, the carboxamide group at position 1 and the methoxy group on the N-phenyl substituent both play a role. The carboxamide group is generally considered electron-withdrawing, while the methoxy group is electron-donating. The precise redox potential of the molecule arises from the combined electronic effects of these substituents. Computational studies, such as those using density functional theory (DFT), have become crucial in predicting the redox potentials of novel phenazine derivatives based on their substitution patterns. rsc.orgnih.govacs.org

The following table summarizes the effect of various functional groups on the redox potential of the phenazine core, as determined in computational and experimental studies.

| Functional Group | Group Type | Position on Phenazine Ring | Effect on Redox Potential |

| -NH2 (Amino) | Electron-Donating | 1 or 2 | Lowers Potential |

| -OH (Hydroxyl) | Electron-Donating | 1 or 2 | Lowers Potential |

| -OCH3 (Methoxy) | Electron-Donating | 1 or 2 | Lowers Potential |

| -CH3 (Methyl) | Electron-Donating | 1 or 2 | Lowers Potential |

| -CN (Cyano) | Electron-Withdrawing | 1 or 2 | Increases Potential |

| -COOH (Carboxyl) | Electron-Withdrawing | 1 or 2 | Increases Potential |

| -NO2 (Nitro) | Electron-Withdrawing | 1 or 2 | Increases Potential |

| -Cl (Chloro) | Electron-Withdrawing | 1 or 2 | Increases Potential |

Materials Science and Advanced Functional Systems

Integration of N-(2-methoxyphenyl)phenazine-1-carboxamide in Novel Material Development

The development of novel materials with tailored functionalities is a cornerstone of modern materials science. Phenazine (B1670421) derivatives, a class of nitrogen-containing heterocyclic compounds to which this compound belongs, are gaining significant attention as versatile building blocks for advanced functional materials. nih.govnih.gov The inherent properties of the phenazine core—its rigid, planar geometry, chemical stability, and rich redox chemistry—make it an excellent scaffold for creating materials with unique electronic, optical, and chemical properties.

The integration of the phenazine-1-carboxamide (B1678076) moiety offers a route to introduce specific intermolecular interactions, such as hydrogen bonding, which can direct the assembly of molecules into ordered architectures. Furthermore, the N-(2-methoxyphenyl) substituent provides an additional site for chemical modification and can influence the molecule's solubility, steric properties, and electronic characteristics. Researchers are exploring phenazine derivatives for a wide range of applications, from organic electronics to biopesticides, due to their potent biological and chemical activities. nih.govnih.gov For instance, Phenazine-1-carboxamide (PCN) itself is recognized for its strong antagonistic activity against various fungal phytopathogens. nih.govresearchgate.net This biological activity, combined with the tunable physicochemical properties of its derivatives, opens avenues for creating new "smart" materials that could be used in agriculture or environmental sensing. nih.gov

Electronic and Optical Material Properties

The field of organic electronics relies on semiconducting materials that can efficiently transport electrical charges. Phenazine derivatives are promising candidates for these applications due to their aromatic structure, which facilitates the delocalization of π-electrons—a key requirement for charge mobility. nih.govacs.org The understanding of charge transport in these organic materials is crucial for designing high-performance devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.gov

N,N'-substituted phenazine (NSPZ) derivatives have been investigated as p-type organic redox centers for building ready-to-charge organic batteries. kaist.ac.krrsc.org These materials can undergo reversible two-electron transfer at high potentials (3.1 and 3.7 V), demonstrating the capacity of the phenazine core to act as a stable charge carrier. kaist.ac.krrsc.org The charge transport efficiency in such materials is highly dependent on molecular packing in the solid state. The planar nature of the phenazine ring in this compound promotes π-π stacking, creating pathways for charge carriers (electrons or holes) to move through the material. The methoxy (B1213986) and amide functional groups can further influence the molecular organization and energy levels, thereby modulating the charge transport properties. The development of organic molecule-based batteries has been challenged by the dissolution of active materials in electrolytes, but research has shown that the inclusion of amino functional groups on the phenazine core can suppress this dissolution and dramatically enhance electrochemical performance. rsc.org

Table 1: Charge Transport Properties of Selected Organic Material Classes This table provides a general comparison of mobility ranges for different classes of organic semiconductors.

| Material Class | Typical Charge Mobility (cm²/V·s) | Primary Charge Carrier |

| Crystalline Organic Semiconductors | 0.1 – 20 | Hole or Electron |

| Discotic Liquid Crystals | 10⁻³ – 1 | Hole or Electron |

| Amorphous Organic Materials | < 0.1 | Hole or Electron |

Photoactive materials are substances that can absorb light and utilize the energy to induce a chemical or physical change. Phenazine derivatives have been identified as promising photosensitizers, particularly for applications in photodynamic therapy (PDT). researchgate.net In PDT, a photosensitizer is excited by light of a specific wavelength, leading to the generation of reactive oxygen species (ROS) that can selectively destroy cancer cells or pathogenic microorganisms. researchgate.net

The mechanism involves the phenazine molecule absorbing a photon, which elevates it to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This triplet-state molecule can then transfer its energy to molecular oxygen, producing highly reactive singlet oxygen, a key cytotoxic agent in PDT. researchgate.net The effectiveness of a phenazine derivative in such formulations depends on its photophysical properties, including its absorption spectrum, quantum yield for triplet formation, and stability. The structure of this compound, with its extended conjugated system, is expected to exhibit absorption in the visible region of the spectrum, a prerequisite for a photosensitizer. The development of formulations using drug delivery systems is a critical area of research to improve the solubility and targeted delivery of these photoactive compounds. researchgate.net

Development of Chemosensors Based on Phenazine Derivatives

The phenazine scaffold is an excellent platform for the design of chemosensors due to its inherent fluorescent and colorimetric properties. scispace.comresearchgate.net By attaching specific recognition units (receptors) to the phenazine core, scientists can create sensors that selectively bind to target analytes, resulting in a detectable change in the optical signal (e.g., a change in color or fluorescence intensity). rsc.org This "turn-on" or "turn-off" response allows for the qualitative and quantitative detection of various ions and molecules.

For example, a 1H-imidazo[4,5-b]phenazine derivative has been synthesized as a reversible fluorescent chemosensor for iron (Fe³⁺) ions. researchgate.net Similarly, another phenazine-based sensor was developed for the discriminative detection of toxic mercury (Hg²⁺) and cyanide (CN⁻) ions in water, with detection limits in the nanomolar range. scispace.com The design of these sensors often leverages the interaction between the analyte and nitrogen atoms within the phenazine or attached imidazole (B134444) groups. researchgate.net A simple phenazine derivative, 1H- scispace.comnih.govnih.govtriazole[4,5-b]phenazine (PHTA), has also been reported as a fluorescent probe capable of sensing formaldehyde (B43269) gas and solutions. rsc.org The versatility of the phenazine structure allows for the creation of a wide array of sensors for environmental monitoring, industrial quality control, and biological diagnostics.

Table 2: Examples of Chemosensors Based on Phenazine Derivatives

| Phenazine Derivative Sensor | Target Analyte | Detection Method | Limit of Detection |

| Imidazo[4,5-b]phenazine derivative | Fe³⁺ | Fluorescent quenching | 4.8 x 10⁻⁶ M |

| Unspecified Phenazine derivative (PZ) | Hg²⁺ | Colorimetric & Fluorescent | 1.52 x 10⁻⁸ M |

| Unspecified Phenazine derivative (PZ) | CN⁻ | Colorimetric & Fluorescent | 7.05 x 10⁻⁷ M |

| 1H- scispace.comnih.govnih.govtriazole[4,5-b]phenazine (PHTA) | Formaldehyde (HCHO) | Fluorescent change | Not specified |

Self-Organizing Molecular Systems for Functional Applications

Self-organization is a process where molecules spontaneously arrange themselves into ordered structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.govsci-hub.ru The ability to control this process is fundamental to creating functional materials from the bottom up. The planar, aromatic structure of phenazine derivatives like this compound makes them ideal candidates for building self-organizing systems. researchgate.net

Research has shown that phenazine compounds can self-assemble into ordered molecular aggregates. nih.govnih.gov These assemblies can form through π-interactions between the flat phenazine rings, leading to the formation of column-like or sheet-like structures. sci-hub.ruresearchgate.net In some cases, these self-assembled structures exhibit pronounced optical anisotropy, indicating a high degree of molecular order. nih.govnih.gov The presence of the carboxamide group in this compound introduces the potential for strong, directional hydrogen bonding, which can further guide the self-assembly process to form well-defined supramolecular architectures. sci-hub.ru These ordered systems are critical for applications in organic electronics, where efficient charge transport relies on the close and regular packing of molecules. nih.gov

Advanced Analytical Method Development and Characterization

Method Validation for Reliability, Accuracy, and Precision

To fulfill this request, specific studies detailing the HPLC, column chromatography, TLC, CZE, and method validation for N-(2-methoxyphenyl)phenazine-1-carboxamide would be required.

Structure Function Relationships and Mechanistic Investigations

Elucidation of Structural Modifiers on Chemical Reactivity and Stability

The stability of phenazine (B1670421) compounds can be influenced by intramolecular hydrogen bonding. For instance, in related phenazine-1-carboxamides, the carboxamide group can form a hydrogen bond with the nitrogen atom at position 10 of the phenazine ring, which contributes to the planarity and stability of the chromophore. researchgate.net The nature of the substituent on the carboxamide nitrogen, in this case, the 2-methoxyphenyl group, can influence the strength of this hydrogen bond and, consequently, the molecule's stability.

Structural modifications, such as the introduction of different substituents on the phenazine ring or alterations to the N-aryl group, can significantly impact chemical reactivity. For example, the presence of electron-donating or electron-withdrawing groups on the phenazine core can alter the electron density of the ring system, affecting its susceptibility to nucleophilic or electrophilic attack. While specific studies on N-(2-methoxyphenyl)phenazine-1-carboxamide are limited, research on related phenazine-1-carboxamides has shown that variations in substituents can affect their biological and chemical properties. nih.gov

Impact of Substitution Patterns on Electronic Configuration and Delocalization

The electronic configuration and delocalization of π-electrons in this compound are central to its chemical behavior and biological activity. The extended planar structure of the phenazine ring system allows for significant π-electron delocalization, which is a characteristic feature of aromatic compounds. mdpi.com

The substitution pattern plays a crucial role in modulating this electronic landscape. The carboxamide group at position 1 is a resonance-withdrawing group, which can influence the electron distribution across the phenazine nucleus. Conversely, the 2-methoxyphenyl group attached to the carboxamide nitrogen can also participate in resonance, further influencing the electronic properties.

In the broader class of phenazine derivatives, modifications to the substitution pattern have been shown to impact their redox potentials. nih.gov The ability of phenazines to undergo redox cycling is a key aspect of their biological activity, and this is directly related to their electronic structure.

Table 1: Predicted Influence of Substituents on the Electronic Properties of the Phenazine-1-carboxamide (B1678076) Core

| Substituent/Structural Feature | Position | Predicted Electronic Effect | Impact on Delocalization |

| Carboxamide group | 1 | Electron-withdrawing (by resonance) | Modulates electron distribution in the phenazine ring |

| N-(2-methoxyphenyl) group | 1 (on carboxamide) | Can be electron-donating or -withdrawing depending on conformation | May influence delocalization through steric and electronic effects |

| Methoxy (B1213986) group | 2' (on phenyl ring) | Electron-donating (by resonance) | Increases electron density on the N-aryl moiety |

| Phenazine Nitrogens | 5 and 10 | Basic centers, influence charge distribution | Integral to the delocalized π-system |

Mechanistic Studies of Chemical Interactions (e.g., involving topoisomerase inhibition, reactive oxygen species generation)

The biological activities of many phenazine derivatives are attributed to their interactions with key cellular components and processes. Two significant mechanisms of action that have been explored for this class of compounds are the inhibition of topoisomerases and the generation of reactive oxygen species (ROS).

Topoisomerase Inhibition:

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.gov Many anticancer drugs target these enzymes by stabilizing the transient covalent complex formed between the topoisomerase and DNA, leading to DNA strand breaks and ultimately cell death. nih.gov

Reactive Oxygen Species (ROS) Generation:

Many phenazine compounds are redox-active, meaning they can participate in electron transfer reactions. nih.gov This property enables them to generate reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, within cells. The generation of ROS can lead to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids, which can ultimately trigger cell death.

The mechanism of ROS generation by phenazines often involves their reduction by cellular reductants, such as NADPH, to form a radical species. This radical can then react with molecular oxygen to produce superoxide, which can be further converted to other ROS. researchgate.net The ability of a specific phenazine derivative to generate ROS is dependent on its redox potential, which is in turn influenced by its substitution pattern. nih.gov For instance, pyocyanin, a well-studied phenazine, is known to cause cellular damage through the production of reactive oxygen species. nih.gov

Correlation of Molecular Structure with Advanced Material Performance

The unique electronic and structural properties of phenazine derivatives also make them interesting candidates for applications in materials science. Their planar, aromatic nature and redox activity are key features that can be exploited in the development of advanced materials.

While specific applications of this compound in materials science are not well-documented, the broader class of phenazines has been investigated for various purposes. Their ability to act as electron acceptors and donors makes them suitable for use in organic electronics, such as in the development of organic semiconductors, conducting polymers, and components of microbial fuel cells. nih.gov

The substitution pattern on the phenazine core can be tailored to tune the material's electronic properties, such as its conductivity and energy levels. The introduction of specific functional groups can also be used to control the self-assembly and morphology of the material, which are crucial for its performance. The correlation between molecular structure and material performance is a key area of research in the development of new functional organic materials. For phenazine-based materials, this would involve systematically modifying the substituents and studying the resulting changes in properties like charge mobility, optical absorption, and electrochemical behavior.

Q & A

Q. What are the established synthetic routes for N-(2-methoxyphenyl)phenazine-1-carboxamide?

The synthesis typically involves condensation of phenazine-1-carboxylic acid with 2-methoxyaniline. Key steps include:

- Activation of the carboxylic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

- Purification via column chromatography with solvents such as dichloromethane/methanol gradients .

- Structural validation using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of N-(2-methoxyphenyl)phenazine-1-carboxamide confirmed experimentally?

- Spectroscopic methods : ¹H-NMR (δ 8.5–7.2 ppm for aromatic protons) and ¹³C-NMR (carbonyl resonance ~165 ppm) .

- Mass spectrometry : HRMS confirms molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 359.12) .

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., π-π stacking in the phenazine core) .

Q. What preliminary bioactivity screenings are recommended for this compound?

- Antifungal assays : Test against Fusarium oxysporum using agar dilution methods, measuring minimum inhibitory concentrations (MICs) .

- Herbicidal activity : Evaluate root/stalk inhibition in barnyard grass (IC₅₀ values; e.g., 0.158 mmol/L for stalk inhibition) .

- Cytotoxicity : Screen in mammalian cell lines (e.g., HepG2) via MTT assays to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for derivatives of this compound?

- Substituent variation : Introduce electron-withdrawing (e.g., -Cl, -NO₂) or donating (-OCH₃, -CH₃) groups on the phenyl ring to assess effects on bioactivity .

- In silico modeling : Perform molecular docking with fungal cytochrome P450 enzymes (e.g., CYP51) to predict binding affinities .

- Data analysis : Compare IC₅₀ values across derivatives (e.g., compound c vs. o in herbicidal assays) to identify critical substituents .

Q. What regulatory mechanisms influence the biosynthesis of phenazine-1-carboxamide (PCN) in microbial systems?

- Quorum sensing : PCN production in Pseudomonas chlororaphis is density-dependent, mediated by N-hexanoyl-L-homoserine lactone (C6-HSL) via the phzI/phzR operon .

- Environmental modulation : Fusaric acid (a fungal toxin) represses phzABCDEFGH expression, reducing PCN yield by 70% even under iron-limited conditions .

- Overexpression strategies : Plasmid-borne phzI/phzR increases C6-HSL and PCN production sixfold .

Q. How do species-specific metabolic pathways affect the toxicity profile of N-(2-methoxyphenyl)phenazine-1-carboxamide?

- Hepatic metabolism : Rat microsomes primarily reduce the compound to o-anisidine via CYP2E1, whereas rabbit microsomes oxidize it to N-(2-methoxyphenyl)hydroxylamine .

- DNA adduct formation : The hydroxylamine metabolite reacts with guanine residues, detected via ³²P-postlabeling in bladder epithelium .

- Enzyme inhibition : Co-incubation with CYP450 inhibitors (e.g., ketoconazole) reduces mutagenicity in Ames tests .

Q. What methodological challenges arise in quantifying PCN in complex biological matrices?

- Sample preparation : Use solid-phase extraction (C18 columns) to isolate PCN from microbial lysates .

- Analytical techniques : HPLC-MS/MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) achieves a limit of detection (LOD) of 5 ng/mL .

- Interference mitigation : Pre-treat samples with chelating agents (e.g., EDTA) to avoid iron-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.